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Compound of Interest

Compound Name: Phenoxy-d5-acetic Acid

Cat. No.: B027105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Phenoxy-d5-acetic acid (CAS No. 154492-74-7). Due to the limited availability of public

domain spectra for the deuterated species, this document presents detailed spectroscopic data

for the non-labeled analogue, Phenoxyacetic acid (CAS No. 122-59-8), and discusses the

anticipated spectral modifications resulting from isotopic labeling. The guide includes structured

data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction
Phenoxy-d5-acetic acid is a stable, isotopically labeled form of Phenoxyacetic acid, where the

five hydrogen atoms on the phenyl ring are replaced with deuterium. Its molecular formula is

C₈H₃D₅O₃, and it has a molecular weight of approximately 157.18 g/mol .[1][2] Such labeled

compounds are invaluable in various research applications, including reaction mechanism

studies, metabolic pathway elucidation, and as internal standards in quantitative mass

spectrometry.[1] Accurate characterization using spectroscopic methods is critical to confirm

isotopic purity and structural integrity.

Spectroscopic Data Presentation
The following sections summarize the nuclear magnetic resonance (NMR), mass spectrometry

(MS), and infrared (IR) spectroscopic data for Phenoxyacetic acid. The expected variations for

Phenoxy-d5-acetic acid are described.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

¹H NMR: The signals corresponding to the aromatic protons (typically in the 6.9-7.4 ppm

range) will be absent. The only remaining signals will be for the methylene (-CH₂-) and

carboxylic acid (-COOH) protons.

¹³C NMR: The signals for the deuterated aromatic carbons will appear as triplets (due to

spin-coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield. The C-

D vibrations will also be different.

Table 1: ¹H NMR Data for Phenoxyacetic acid[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 - 12.0 Singlet (broad) 1H -COOH

~7.35 - 7.25 Multiplet 2H Ar-H (meta)

~7.00 - 6.90 Multiplet 3H Ar-H (ortho, para)

~4.65 Singlet 2H -OCH₂-

Table 2: ¹³C NMR Data for Phenoxyacetic acid[4]
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Chemical Shift (δ) ppm Assignment

~172.0 -COOH

~157.5 Ar-C-O

~129.5 Ar-CH (meta)

~121.5 Ar-CH (para)

~114.5 Ar-CH (ortho)

~65.0 -OCH₂-

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming its molecular weight and elemental composition.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at an m/z value

5 units higher than that of the unlabeled compound due to the five deuterium atoms. The

expected exact mass is 157.0787.[5]

Fragment ions containing the deuterated phenyl ring will also show a corresponding mass

shift. For example, the phenoxy radical fragment ([C₆D₅O]⁺) would be expected at m/z 99,

compared to m/z 94 for the unlabeled species.

Table 3: Mass Spectrometry Data for Phenoxyacetic acid (Electron Ionization)[6]
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m/z Relative Intensity (%)
Assignment (Proposed
Fragment)

152 90 [M]⁺ (Molecular Ion)

107 100 [M - COOH]⁺

94 24 [C₆H₅OH]⁺

77 93 [C₆H₅]⁺

65 18 [C₅H₅]⁺

51 17 [C₄H₃]⁺

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation, which excites molecular vibrations.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

The aromatic C-H stretching vibrations, typically seen just above 3000 cm⁻¹, will be replaced

by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹).

The aromatic C-H bending vibrations (out-of-plane) in the 900-690 cm⁻¹ region will be shifted

to lower wavenumbers.

Table 4: IR Spectroscopy Data for Phenoxyacetic acid[7][8]
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Wavenumber (cm⁻¹) Intensity
Assignment (Vibrational
Mode)

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

~3060 Medium C-H stretch (Aromatic)

~2930 Medium C-H stretch (Aliphatic)

1700-1730 Strong C=O stretch (Carboxylic Acid)

~1600, ~1490 Medium-Strong C=C stretch (Aromatic Ring)

~1240 Strong
C-O stretch (Ether &

Carboxylic Acid)

~750, ~690 Strong
C-H bend (Aromatic, out-of-

plane)

Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of solid organic

compounds like Phenoxy-d5-acetic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent is

critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals

with analyte peaks.[9]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.[10] Place the tube

into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR

spectrum. Instrument parameters such as the number of scans, acquisition time, and

relaxation delay should be optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry Protocol
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For a non-volatile organic acid, Electrospray Ionization (ESI) is a suitable technique.[10]

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

solvent compatible with mass spectrometry, such as methanol or acetonitrile/water mixtures.

[11]

Instrumentation: The sample solution can be introduced into the ESI source via direct

infusion using a syringe pump or through a liquid chromatography (LC) system for separation

prior to analysis.[12]

Data Acquisition: Set the mass spectrometer to operate in either positive or negative ion

mode. For a carboxylic acid, negative ion mode is often preferred to observe the

deprotonated molecule [M-H]⁻. Acquire the mass spectrum over a suitable m/z range (e.g.,

50-400 amu) to observe the molecular ion and any characteristic fragment ions.[10]

IR Spectroscopy Protocol
For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly

used.

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and

pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.[13]

Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample

on the ATR crystal.[10] Record a background spectrum (of the empty spectrometer or blank

KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]

Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an isotopically labeled compound such as Phenoxy-d5-acetic acid.
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Caption: A workflow for the spectroscopic characterization of Phenoxy-d5-acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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